MK-8189 -

MK-8189

Catalog Number: EVT-8799941
CAS Number:
Molecular Formula: C19H22N6OS
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MK-8189 is a compound classified as a phosphodiesterase 10A inhibitor, which is currently being investigated for its potential therapeutic effects in treating schizophrenia. This compound was developed through a rational drug design approach, utilizing structural insights from X-ray crystallography and parallel library synthesis techniques to achieve high potency and selectivity against its target enzyme, phosphodiesterase 10A. The compound exhibits sub-nanomolar potency and has demonstrated favorable pharmacokinetic properties, making it a promising candidate for clinical evaluation in psychiatric disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-8189 involved several key steps aimed at optimizing its potency and selectivity. Initial compound screening identified a fragment that served as the basis for further modifications. The synthetic pathway included:

  1. Fragment Screening: Identification of initial lead compounds through high-throughput screening.
  2. Rational Design: Modifications were made based on ligand binding efficiency and structural interactions with the target enzyme.
  3. Palladium-Catalyzed Couplings: Various palladium-catalyzed reactions facilitated the formation of critical C–N and C–O bonds, enhancing the compound's efficacy.
  4. Final Modifications: The introduction of specific functional groups, such as aminomethyl-thiazole and quinoline-propyl-ether moieties, was critical for engaging residues within the phosphodiesterase 10A selectivity pocket .
Molecular Structure Analysis

Structure and Data

The molecular formula of MK-8189 is C19H22N6OSC_{19}H_{22}N_{6}OS, with a molecular weight of approximately 382 g/mol. The InChIKey for MK-8189 is WQKPZDLZRFTMTI-CABCVRRESA-N. The compound's structure features a complex arrangement that includes a naphthyridine core, which is essential for its interaction with the phosphodiesterase 10A enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

MK-8189 undergoes specific chemical reactions that are integral to its function as a phosphodiesterase inhibitor:

  1. Enzyme Inhibition: MK-8189 binds to the active site of phosphodiesterase 10A, preventing the breakdown of cyclic nucleotides such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).
  2. Structure-Activity Relationship Studies: Variations in substituents on the naphthyridine core were systematically analyzed to establish correlations between structural modifications and biological activity, leading to optimized binding profiles .
Mechanism of Action

Process and Data

MK-8189 exerts its pharmacological effects primarily through inhibition of phosphodiesterase 10A, an enzyme that plays a crucial role in modulating dopaminergic signaling in the brain:

  1. Inhibition of Phosphodiesterase Activity: By inhibiting this enzyme, MK-8189 increases levels of cyclic nucleotides within neurons, thereby enhancing signaling pathways associated with dopamine receptors.
  2. Impact on Striatal Signaling: Preclinical studies have shown that MK-8189 administration leads to significant increases in cGMP levels in rat striatal tissues, which correlates with improved behavioral outcomes in models of schizophrenia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK-8189 exhibits several notable physical and chemical properties:

  • Solubility: High solubility at pH 7 (167 μM) indicates favorable absorption characteristics.
  • Lipophilicity: A LogD value of 2.1 suggests moderate lipophilicity, which is beneficial for oral bioavailability.
  • Pharmacokinetics: The compound has moderate plasma clearance rates, contributing to its effectiveness in maintaining therapeutic levels during treatment .
Applications

Scientific Uses

MK-8189 is primarily being evaluated for its potential use in treating schizophrenia. Its mechanism of action aligns with the need for novel antipsychotic therapies that target dopaminergic pathways more effectively than traditional medications. Preclinical evaluations have demonstrated efficacy in improving cognitive deficits associated with schizophrenia symptoms, suggesting that MK-8189 could represent a significant advancement in psychiatric pharmacotherapy .

Discovery and Development of MK-8189

Rational Design Strategies for Phosphodiesterase 10A Inhibitors

The development of MK-8189 originated from the therapeutic premise that phosphodiesterase 10A inhibition could normalize dysfunctional striatal signaling in schizophrenia. Phosphodiesterase 10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), serving as a critical regulator of medium spiny neuron activity in the striatum. Dysregulation of this pathway impairs the balance between direct (dopamine D1 receptor-mediated) and indirect (dopamine D2 receptor-mediated) pathways, contributing to positive, negative, and cognitive symptoms of schizophrenia [1] [6]. Rational design efforts focused on achieving:

  • High biochemical potency (sub-nanomolar half-maximal inhibitory concentration)
  • Selectivity over other phosphodiesterase isoforms
  • Blood-brain barrier penetration
  • Favorable pharmacokinetics for once-daily oral dosing

Structural analysis of phosphodiesterase 10A's catalytic pocket revealed a conserved metal-binding domain (zinc and magnesium ions) and distinct hydrophobic clamp regions. This informed scaffold designs capable of forming hydrogen bonds with glutamine and tyrosine residues while occupying key hydrophobic subpockets [5] [6]. X-ray co-crystallography studies (PDB: 8DI4) later confirmed that optimal inhibitors exploit these conserved interactions while avoiding steric clashes with variable residue regions responsible for isoform specificity [5].

Fragment-Based Hit Identification and Optimization

The discovery pipeline for MK-8189 employed fragment-based drug design (FBDD) to efficiently explore chemical space. A biochemical screen of a 3,000-compound fragment library (molecular weight <300 Da) identified a weakly binding pyrimidine fragment (compound 1). This initial hit exhibited low micromolar potency but high ligand efficiency (0.43 kcal/mol per heavy atom), serving as a tractable starting point [1] [7].

Table 1: Evolution of MK-8189 from Fragment Hit

CompoundBiochemical Potency (IC₅₀)Ligand EfficiencyKey Modifications
Fragment Hit (1)8.2 µM0.43Parent pyrimidine scaffold
Compound 225 nM0.38Addition of cyclopropylmethoxy group
Pyp-10.7 nM0.33Methylpyrazole substitution
MK-81890.08 nM0.30Methyl-1,3,4-thiadiazole replacement

Optimization proceeded through iterative structure-activity relationship studies:

  • Fragment growing: Addition of a cyclopropylmethoxy group at the pyrimidine 6-position improved potency 328-fold by occupying a hydrophobic subpocket (compound 2) [1].
  • Fragment merging: Incorporation of a methylpyrazole group (Pyp-1) enhanced cell-based activity but introduced metabolic instability in rat liver microsomes [7].
  • Scaffold refinement: Strategic exploration of pyrimidine isosteres addressed off-target activity and physicochemical limitations observed in early analogs [1].

Ligand efficiency remained above 0.30 kcal/mol per heavy atom throughout optimization, indicating efficient utilization of molecular mass [1] [7].

Structural Modifications to Enhance Selectivity and Pharmacokinetics

Critical structural modifications focused on resolving three liabilities in the Pyp-1 chemical series:

  • Metabolic instability: The methylpyrazole moiety underwent rapid oxidative metabolism, evidenced by high clearance in rat pharmacokinetic studies (49 mL/min/kg). Replacement with a methyl-1,3,4-thiadiazole ring improved microsomal stability (human clearance: 6.3 mL/min/kg) while maintaining phosphodiesterase 10A potency [1].
  • Phospholipidosis risk: Cationic amphiphilic characteristics of early analogs prompted introduction of the (1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl)methoxy group, reducing basicity (pKa = 6.8) and lysosomal accumulation potential [1].
  • Selectivity optimization: The final structure (MK-8189) demonstrated >1,000-fold selectivity over phosphodiesterase isoforms 1–9 and 11–16. This resulted from steric avoidance of a hydrophilic region conserved in phosphodiesterase 4 and strategic positioning of the thiadiazole methyl group to exploit phosphodiesterase 10A-specific hydrophobic interactions [1] [5].

Cryogenic electron microscopy confirmed that MK-8189 binds the phosphodiesterase 10A catalytic domain with the pyrimidine nitrogen forming hydrogen bonds to Tyr 693 and the cyclopropyl group occupying a hydrophobic cleft near Phe 729. This binding mode displaces water molecules from the active site, contributing to picomolar affinity [5].

Lead Optimization: Addressing Physicochemical and Off-Target Liabilities

The lead optimization phase refined MK-8189’s properties through systematic evaluation of:

Physicochemical properties

  • Reduced logD (2.8 vs. 4.2 in earlier analogs) through polar heterocycle incorporation
  • Maintained molecular weight (382.49 g/mol) below blood-brain barrier penetration thresholds
  • Balanced aqueous solubility (32 µg/mL at pH 6.8) and permeability (PAMPA: 18 × 10⁻⁶ cm/s) [1]

Off-target profiling

  • >100-fold selectivity against 85 central nervous system receptors, including dopamine and serotonin receptors
  • Minimal inhibition of cytochrome P450 isoforms (half-maximal inhibitory concentration >30 µM for 3A4, 2D6, 2C9)
  • hERG channel inhibition IC₅₀ >30 µM, mitigating cardiac risk [1] [10]

Pharmacokinetic optimization

  • Oral bioavailability: 58% (rat) and 92% (rhesus monkey)
  • Low efflux ratio (1.2) in MDCK-MDR1 cells
  • Brain-to-plasma ratio: 1.8 in rats, indicating favorable central nervous system penetration [1] [3]

Transition from Preclinical Candidate to Clinical Development

Preclinical efficacy studies established the therapeutic rationale for clinical advancement:

  • Striatal target engagement: Positron emission tomography using [¹¹C]MK-8193 demonstrated 50% phosphodiesterase 10A enzyme occupancy at plasma concentrations of 127 nM in rhesus monkeys [3].
  • Behavioral efficacy: MK-8189 significantly decreased avoidance responses (47% enzyme occupancy) in the rat conditioned avoidance response model and reversed N-methyl-D-aspartate receptor antagonist-induced deficits in prepulse inhibition [1] [3].
  • Cognitive enhancement: Objectively improved performance in the object retrieval task in ketamine-treated rhesus monkeys at 29% enzyme occupancy, suggesting potential for cognitive benefit in schizophrenia [3].

Table 2: Key Preclinical Efficacy Findings Supporting Clinical Translation

Model SystemAssayEffective Enzyme OccupancyOutcome
RatConditioned Avoidance Response48%Significant decrease in avoidance behavior
RatPrepulse Inhibition47%Reversal of MK-801-induced deficit
Rhesus MonkeyObject Retrieval Task29%Attenuation of ketamine-induced deficit

These data supported MK-8189’s selection as a clinical candidate in 2014. The development program advanced through:

  • Phase 1 studies: Characterization of pharmacokinetics and enzyme occupancy in healthy volunteers and special populations, including subjects with hepatic impairment [9].
  • Phase 2b trial initiation: Evaluation in acute schizophrenia patients (NCT number not provided in sources) using Positive and Negative Syndrome Scale as the primary endpoint [8] [9].
  • Strategic partnership: Royalty Pharma's co-funding agreement in 2024 to accelerate Phase 2b development for schizophrenia and exploration in bipolar I disorder [8] [10].

MK-8189 represents a mechanistically novel approach to schizophrenia treatment, distinguished by its dual modulation of dopaminergic signaling pathways through phosphodiesterase 10A inhibition. Its progression exemplifies structure-guided optimization from fragment hit to clinical candidate while maintaining target engagement predictivity from preclinical models to human trials [1] [3] [10].

Properties

Product Name

MK-8189

IUPAC Name

2-methyl-6-[[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy]-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C19H22N6OS/c1-11-4-5-16(20-8-11)15-6-14(15)10-26-18-7-17(22-12(2)23-18)21-9-19-25-24-13(3)27-19/h4-5,7-8,14-15H,6,9-10H2,1-3H3,(H,21,22,23)/t14-,15+/m1/s1

InChI Key

WQKPZDLZRFTMTI-CABCVRRESA-N

Canonical SMILES

CC1=CN=C(C=C1)C2CC2COC3=NC(=NC(=C3)NCC4=NN=C(S4)C)C

Isomeric SMILES

CC1=CN=C(C=C1)[C@H]2C[C@@H]2COC3=NC(=NC(=C3)NCC4=NN=C(S4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.